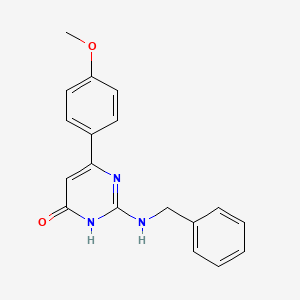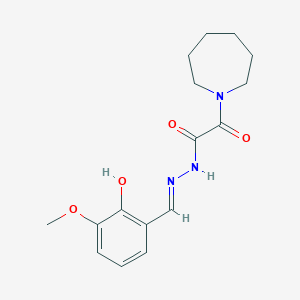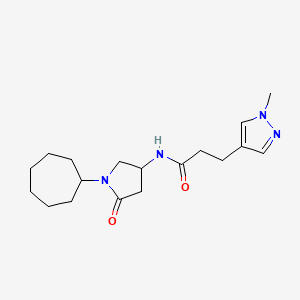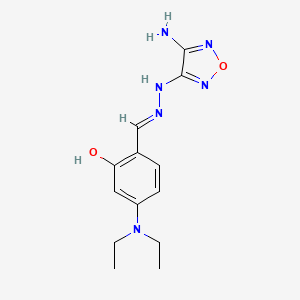![molecular formula C21H26N2O2 B6123684 N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic system of the brain. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, the compound is thought to reduce the rewarding effects of drugs of abuse, such as cocaine, and to alleviate the symptoms of schizophrenia and Parkinson's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide are mainly related to its action on the dopamine D3 receptor. By blocking this receptor, the compound is thought to reduce the release of dopamine in the mesolimbic system, which is associated with the reward and motivation pathways in the brain. This reduction in dopamine release is thought to underlie the compound's potential therapeutic effects in addiction, schizophrenia, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise and targeted manipulation of this receptor. However, the compound's potency and selectivity may also pose a limitation, as it may require higher concentrations to achieve the desired effects, which may increase the risk of off-target effects.
Future Directions
For research on N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide include further investigation of its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. Additionally, research on the compound's pharmacokinetics and pharmacodynamics, as well as its effects on other neurotransmitter systems, may help to better understand its mechanism of action and potential therapeutic benefits. Finally, the development of novel analogs and derivatives of the compound may help to improve its potency, selectivity, and therapeutic efficacy.
Synthesis Methods
The synthesis of N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide involves several steps, including the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form 1-(4-methylphenyl)propan-1-ol. The alcohol is then treated with thionyl chloride to form the corresponding chloride, which is then reacted with 4-morpholinecarboxamide to yield the final product.
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has been investigated as a potential treatment for addiction, particularly cocaine addiction, as well as for schizophrenia and Parkinson's disease.
properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-20(17-6-4-16(2)5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUQTHVLLRBJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)propyl]-4-(morpholin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)
![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
